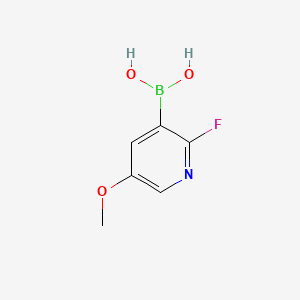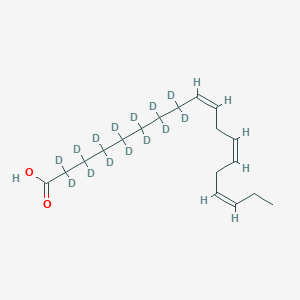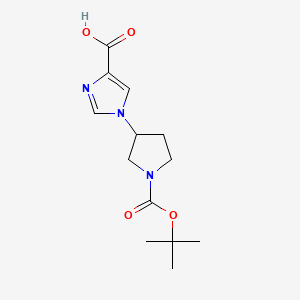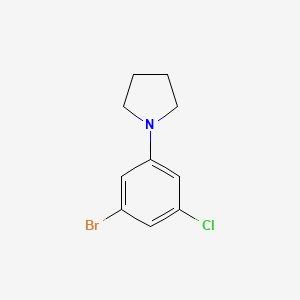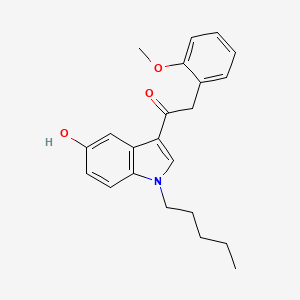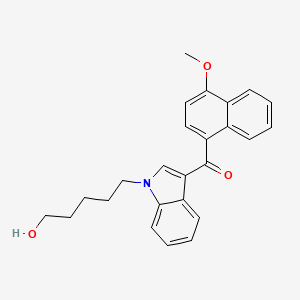![molecular formula C13H15N3O3 B594107 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-82-4](/img/structure/B594107.png)
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a spirocyclic lactam that exhibits a unique structure and possesses various biological activities.4]nonan-2-one.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties. Additionally, it has been shown to interact with various neurotransmitter receptors, which may explain its potential as an anti-depressant and anxiolytic agent.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, it has been shown to have anxiolytic and anti-depressant effects in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one in lab experiments is its unique structure and potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, this compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and mental health disorders.
Méthodes De Synthèse
The synthesis of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves the reaction of 3-nitrobenzaldehyde and 1,4-diazabicyclo[2.2.2]octane in the presence of acetic anhydride. This reaction results in the formation of a spirocyclic lactam with a yield of 70-80%. This synthesis method has been optimized to produce high-quality this compound for various scientific research applications.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have potential as an anti-depressant and anxiolytic agent. The unique structure of this compound makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBQUCKPPXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

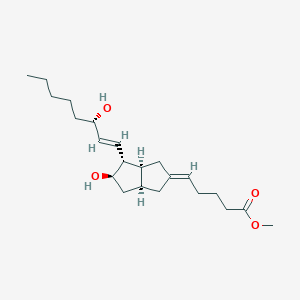
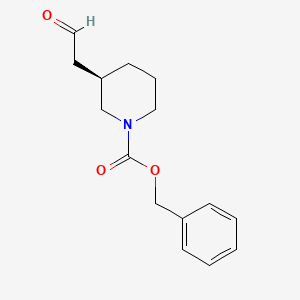

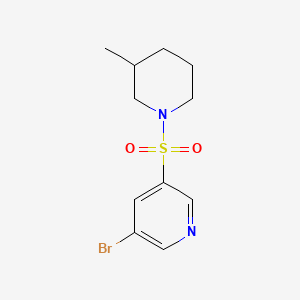
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
